molecular formula C23H39ClN2O B14745127 1-(2-Chlorophenyl)-3-hexadecylurea CAS No. 6312-78-3

1-(2-Chlorophenyl)-3-hexadecylurea

Katalognummer: B14745127
CAS-Nummer: 6312-78-3
Molekulargewicht: 395.0 g/mol
InChI-Schlüssel: SFZIOBCLKQZUJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-3-hexadecylurea is a urea derivative characterized by a 2-chlorophenyl group attached to one nitrogen atom of the urea moiety and a hexadecyl (C₁₆H₃₃) chain on the adjacent nitrogen. This long aliphatic chain distinguishes it from structurally related urea compounds, which often feature cyclic or shorter alkyl substituents. The molecular formula is C₂₃H₃₉ClN₂O, with an approximate molecular weight of 403.02 g/mol (calculated).

Eigenschaften

CAS-Nummer

6312-78-3

Molekularformel

C23H39ClN2O

Molekulargewicht

395.0 g/mol

IUPAC-Name

1-(2-chlorophenyl)-3-hexadecylurea

InChI

InChI=1S/C23H39ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(27)26-22-19-16-15-18-21(22)24/h15-16,18-19H,2-14,17,20H2,1H3,(H2,25,26,27)

InChI-Schlüssel

SFZIOBCLKQZUJR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC=C1Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-hexadecylurea typically involves the reaction of 2-chloroaniline with hexadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

[ \text{2-Chloroaniline} + \text{Hexadecyl isocyanate} \rightarrow \text{1-(2-Chlorophenyl)-3-hexadecylurea} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Chlorophenyl)-3-hexadecylurea can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chlorophenyl)-3-hexadecylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-3-hexadecylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The substituent on the urea nitrogen significantly influences solubility, crystallinity, and biological activity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications
1-(2-Chlorophenyl)-3-cyclohexylurea C₁₃H₁₇ClN₂O 252.74 g/mol Cyclohexyl (cyclic) Moderate hydrophobicity; used in crystallography studies due to stable packing .
1-(2-Chlorophenyl)-3-cycloheptylurea C₁₄H₁₉ClN₂O 266.77 g/mol Cycloheptyl (7-membered ring) Larger ring increases conformational flexibility, altering crystal lattice stability compared to cyclohexyl analogs .
1-(2-Chloroethoxy)-3-phenylurea C₉H₁₁ClN₂O₂ 230.65 g/mol 2-Chloroethoxy + Phenyl Higher polarity due to ether linkage; safety data emphasize respiratory irritation risks .
1-(2-Chlorophenyl)-3-hexadecylurea C₂₃H₃₉ClN₂O 403.02 g/mol Hexadecyl (C₁₆ chain) Extreme hydrophobicity; potential surfactant or membrane-intercalating agent (theoretical).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.